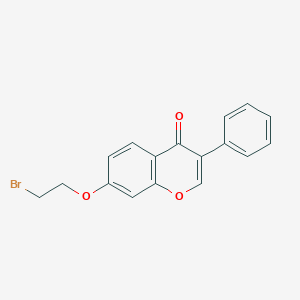
7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The structure of this compound consists of a chromen-4-one core with a bromoethoxy group at the 7th position and a phenyl group at the 3rd position.
Aplicaciones Científicas De Investigación
7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Fluorescent Probes: Due to its chromen-4-one core, it is used as a fluorescent probe in biological imaging and diagnostics.
Material Science: It is explored for its potential use in organic electronics and photonics.
Análisis Bioquímico
Biochemical Properties
It is known that coumarin derivatives, like 7-(2-Bromoethoxy)-3-phenylchromen-4-one, have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Cellular Effects
In cellular studies, 7-(2-Bromoethoxy)-3-phenylchromen-4-one has shown significant growth inhibition against MCF-7, a human breast cancer cell line . This suggests that the compound may interact with cellular processes and pathways in a way that inhibits cell proliferation.
Molecular Mechanism
It is known that the compound is synthesized through a Williamson Ether Synthesis, an SN2 reaction between an alkoxide and an alkyl halide . This reaction results in the formation of an ether, which is a key structural component of 7-(2-Bromoethoxy)-3-phenylchromen-4-one .
Metabolic Pathways
Coumarin derivatives are known to be involved in various metabolic pathways, suggesting that 7-(2-Bromoethoxy)-3-phenylchromen-4-one may also participate in similar pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-3-phenylchromen-4-one.
Bromoethoxylation: The 7-hydroxy group is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The chromen-4-one core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethoxy or thiocyanatoethoxy derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the chromen-4-one core.
Mecanismo De Acción
The mechanism of action of 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
- 7-(2-Bromoethoxy)-2H-chromen-2-one
- 4-(3-Bromopropoxy)-2H-chromen-2-one
- 7-(2-Bromoethoxy)coumarin
Comparison:
- Structural Differences: While these compounds share the bromoethoxy group, they differ in the position of the substituents and the core structure.
- Biological Activity: 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds .
Propiedades
IUPAC Name |
7-(2-bromoethoxy)-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c18-8-9-20-13-6-7-14-16(10-13)21-11-15(17(14)19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZALFOYLVJNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2751589.png)
![3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2751591.png)
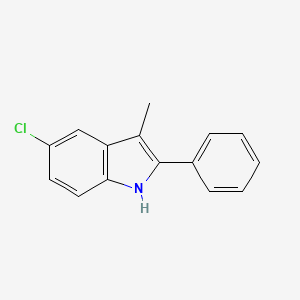
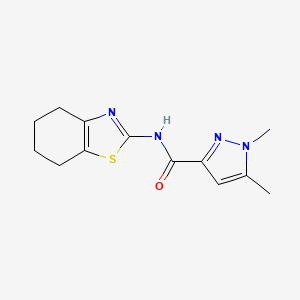
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B2751596.png)
![4-(2-{12,13-Dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzamide](/img/structure/B2751599.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2751601.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2751602.png)
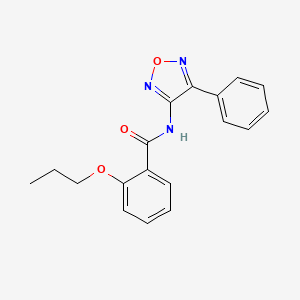
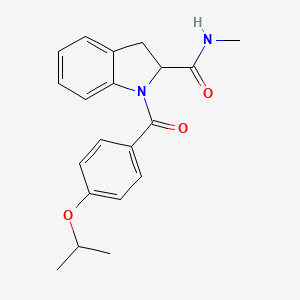

![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)
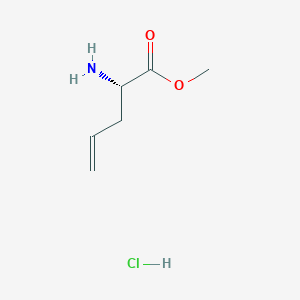
![N-(butan-2-yl)-3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2751610.png)
